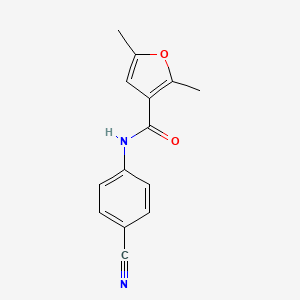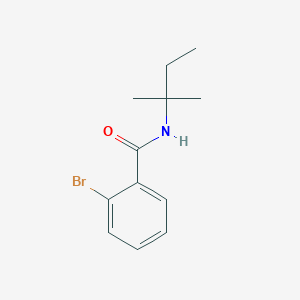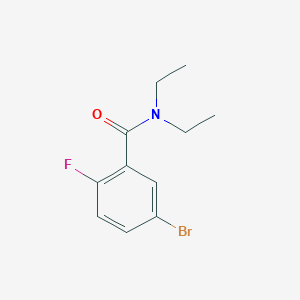
N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide, also known as CDDO-Im, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in pre-clinical studies for its anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide exerts its therapeutic effects by modulating various cellular pathways, including the NF-κB pathway, Nrf2 pathway, and PI3K/Akt/mTOR pathway. N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide activates the Nrf2 pathway, which is involved in the cellular defense against oxidative stress. N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide has been shown to have several biochemical and physiological effects. In pre-clinical studies, N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide has been shown to reduce inflammation, inhibit the growth of cancer cells, and protect against oxidative stress. N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide in lab experiments is its broad range of therapeutic applications. N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide has been shown to have potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide has been shown to have low toxicity in pre-clinical studies.
One of the limitations of using N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide in lab experiments is its limited solubility in water. This can make it difficult to administer N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide in certain experimental settings. Additionally, the pharmacokinetics and pharmacodynamics of N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide are not yet fully understood, which may limit its clinical translation.
Zukünftige Richtungen
There are several future directions for research on N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide. One area of interest is the development of more soluble forms of N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide that can be administered more easily in experimental settings. Additionally, further research is needed to fully understand the pharmacokinetics and pharmacodynamics of N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide in order to optimize its clinical translation. Finally, there is a need for more pre-clinical and clinical studies to explore the potential therapeutic applications of N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide in various diseases.
Synthesemethoden
The synthesis of N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide involves the reaction of methyl 2,5-dimethylfuran-3-carboxylate with 4-cyanobenzenesulfonyl chloride in the presence of triethylamine to yield the intermediate methyl 2,5-dimethylfuran-3-carboxylate-4-cyanobenzenesulfonate. This intermediate is then reacted with imidazole to obtain N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In pre-clinical studies, N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and protecting against oxidative stress.
Eigenschaften
IUPAC Name |
N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-9-7-13(10(2)18-9)14(17)16-12-5-3-11(8-15)4-6-12/h3-7H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYLZUPNQCTZJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B7469136.png)



![3-[4-(3-Methylphenyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B7469152.png)
![N-[4-[(2-methylprop-2-enylamino)methyl]phenyl]acetamide](/img/structure/B7469156.png)

![3-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]propanoic acid](/img/structure/B7469162.png)


![1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B7469197.png)


